2-Amino-2-methylpent-4-ynoic acid hydrochloride
CAS No.:
Cat. No.: VC16780125
Molecular Formula: C6H10ClNO2
Molecular Weight: 163.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10ClNO2 |
|---|---|
| Molecular Weight | 163.60 g/mol |
| IUPAC Name | 2-amino-2-methylpent-4-ynoic acid;hydrochloride |
| Standard InChI | InChI=1S/C6H9NO2.ClH/c1-3-4-6(2,7)5(8)9;/h1H,4,7H2,2H3,(H,8,9);1H |
| Standard InChI Key | CKYARWJSMYTCAT-UHFFFAOYSA-N |
| Canonical SMILES | CC(CC#C)(C(=O)O)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Amino-2-methylpent-4-ynoic acid hydrochloride features a branched carbon skeleton with an amino group at the α-position, a carboxylic acid group, and a terminal alkyne at the γ-position. The hydrochloride salt enhances water solubility, making it suitable for aqueous-phase reactions . The compound’s IUPAC name is (2R)-2-amino-2-methylpent-4-ynoic acid hydrochloride, reflecting its chiral (R)-configuration at the α-carbon . Key structural descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 163.60 g/mol | |
| SMILES Notation | CC(CC#C)(C(=O)O)N.Cl | |
| InChIKey | CKYARWJSMYTCAT-FYZOBXCZSA-N |
Spectroscopic Characteristics
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm the compound’s structure. The NMR spectrum exhibits signals for the methyl group (δ 1.63 ppm), propargyl protons (δ 2.29–2.78 ppm), and carboxylic acid proton (δ 8.9 ppm) . HRMS analysis aligns with the theoretical m/z of 163.60 .
Synthesis Methods and Manufacturing Processes
Alkylation-Hydrolysis Route
The most common synthesis begins with L-alanine, which undergoes alkylation with propargyl bromide in the presence of a base (e.g., NaOH). Subsequent hydrolysis of the intermediate ester yields the free amino acid, which is treated with hydrochloric acid to form the hydrochloride salt. This method achieves a 71% yield under optimized conditions .
Palladium-Catalyzed Cross-Coupling
Advanced routes employ palladium catalysts to introduce aryl groups at the alkyne terminus. For example, reacting the propargyl intermediate with bromobenzene using and in 1,4-dioxane yields 5-aryl derivatives, expanding structural diversity for biological screening .
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Alkylation | Propargyl bromide, NaOH | 85% |
| Hydrolysis | HCl, HO | 90% |
| Aryl Functionalization | Pd(PPh), CuI, 75°C | 65–75% |
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound serves as a precursor to prodrugs targeting neurotransmitter synthesis. For instance, its propargyl group facilitates Huisgen cycloaddition with azides, enabling modular assembly of triazole-containing therapeutics.
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